4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H22FN3O2S and its molecular weight is 411.5. The purity is usually 95%.
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Scientific Research Applications
Solid-Phase Synthesis and Medicinal Applications
Research on solid-phase synthesis methods, such as the preparation of benzodiazepinones, demonstrates the importance of fluorinated compounds and thiazoles in developing pharmaceuticals. These methods enable the efficient synthesis of complex molecules with potential therapeutic applications, highlighting the role of fluorinated thiazoles in medicinal chemistry (Lee, Gauthier, & Rivero, 1999).
Fluorogenic Reagents for Biological Studies
Fluorinated compounds, such as 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, have been synthesized for use as reactive, thiol-specific fluorogenic reagents. These compounds are essential for studying biological thiols, demonstrating the utility of fluorinated molecules in biological research (Toyo’oka et al., 1989).
Antitumor and Antimicrobial Properties
Fluorinated benzothiazoles have been synthesized and shown to possess potent cytotoxic properties in vitro, indicating their potential as antitumor agents. This research underscores the significance of fluorinated compounds in developing new cancer treatments (Hutchinson et al., 2001). Similarly, fluorinated 2-aminobenzothiazoles have been evaluated for their antimicrobial activity, providing a foundation for new antimicrobial agents (Anuse et al., 2019).
Applications in Materials Science
The synthesis and implementation of fluorinated benzo[d][1,2,3]thiadiazole in semiconducting polymers for optoelectronic devices highlight the role of fluorinated compounds in advancing materials science and technology (Chen et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, depending on their specific biological activity .
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-(2-propan-2-ylanilino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-14(2)18-5-3-4-6-19(18)25-20(27)12-11-17-13-29-22(24-17)26-21(28)15-7-9-16(23)10-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,24,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSSZMOOBFCXHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.